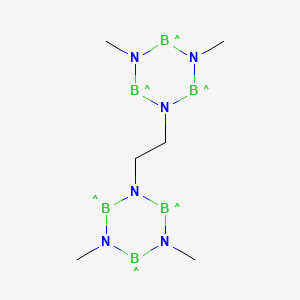

1,2-Di(3',5'-dimethylborazinyl)ethane

Description

1,2-Di(3',5'-dimethylborazinyl)ethane is a boron-nitrogen heterocyclic compound featuring two 3',5'-dimethylborazinyl groups linked via an ethane bridge. Borazinyl groups are derived from borazine, a six-membered ring with alternating boron and nitrogen atoms, often compared to benzene in structure. The dimethyl substitution at the 3' and 5' positions likely enhances steric stability and modifies electronic properties, making this compound of interest in materials science and coordination chemistry.

Properties

CAS No. |

54517-76-9 |

|---|---|

Molecular Formula |

C6H16B6N6 |

Molecular Weight |

237.1 g/mol |

InChI |

InChI=1S/C6H16B6N6/c1-13-7-14(2)10-17(9-13)5-6-18-11-15(3)8-16(4)12-18/h5-6H2,1-4H3 |

InChI Key |

WCWPKAAHJPNATO-UHFFFAOYSA-N |

Canonical SMILES |

[B]1N([B]N([B]N1C)CCN2[B]N([B]N([B]2)C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,2-Di(3’,5’-dimethylborazinyl)ethane typically involves the reaction of 3,5-dimethylborazine with ethylene derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2-Di(3’,5’-dimethylborazinyl)ethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of boron-oxygen bonds.

Reduction: Reduction reactions can convert the borazinyl groups to their corresponding boron-hydride forms.

Substitution: The borazinyl groups can undergo substitution reactions with various nucleophiles, resulting in the formation of new derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Di(3’,5’-dimethylborazinyl)ethane has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and metal-organic frameworks.

Biology: The compound’s boron content makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.

Industry: It is used in the production of high-performance materials with applications in electronics and aerospace.

Mechanism of Action

The mechanism by which 1,2-Di(3’,5’-dimethylborazinyl)ethane exerts its effects involves the interaction of its borazinyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, which are crucial for its applications in catalysis and material science. The pathways involved include coordination with metal ions and participation in electron transfer processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Energetic Materials

| Property | Compound 6 | RDX |

|---|---|---|

| Density (g/cm³, 298 K) | 1.86 | 1.80 |

| Detonation Velocity (m/s) | 9017 | 8795 |

| Planarity | High | Moderate |

- Comparison: The ethane-bridged tetrazolyl compound exhibits superior density and detonation performance compared to RDX due to its planar structure, which enhances molecular packing.

Boron-Containing Ethane Derivatives

- 1,2-Di(4-boronophenoxy)ethane, dipinacol ester (): Structure: Features ethane-linked bis(boronate ester) groups. Applications: Used in Suzuki-Miyaura cross-coupling reactions due to its boronate functionality. Safety: Harmful by inhalation, skin contact, or ingestion, as noted in its MSDS . Contrast: Unlike the dimethylborazinyl variant, this compound’s reactivity is dominated by boronate esters, making it more suited for organic synthesis than energetic applications.

Ethane-Bridged Metal Complexes

- [1,2-Di(cyclopentadienyl)ethane]titanium-dichloride (): Properties: Exhibits antiproliferative activity against breast cancer cells (GI₅₀ values < 10 μM).

Halogenated Ethane Derivatives

- 1,2-Dichloroethane (): Toxicity: Forms DNA adducts via metabolic activation, raising carcinogenic concerns. Contrast: The borazinyl derivative’s boron-nitrogen framework likely reduces toxicity compared to halogenated ethanes, though specific toxicological data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.